molecular formula C18H16N2O4S B11403564 Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate CAS No. 58915-09-6

Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate

Cat. No.: B11403564
CAS No.: 58915-09-6
M. Wt: 356.4 g/mol
InChI Key: ZNPNSUPAXSQOIG-UHFFFAOYSA-N
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Description

Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate (CAS 58915-09-6) is a synthetic organic compound with the molecular formula C18H16N2O4S and a molecular weight of 356.4 g/mol. This biochemical features a benzoxazole moiety linked via a thioacetamide bridge to an ethyl benzoate ester, a structure recognized as a privileged scaffold in medicinal chemistry . The benzoxazole core is a key pharmacophore in the development of biologically active compounds, with analogs demonstrating significant antimicrobial and anticancer potential . Specifically, structurally related benzazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species, and have exhibited potent antiproliferative effects against human cancer cell lines such as colorectal carcinoma (HCT116) . The compound's structure incorporates a para -aminobenzoic acid (PABA) ethyl ester derivative, which is a common building block in pharmaceuticals. PABA derivatives are known to serve as key components in various therapeutic agents and are frequently investigated for their diverse biological activities . As such, this chemical serves as a valuable building block or intermediate for researchers in organic and medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds for biological screening . It is supplied for laboratory research purposes. For Research Use Only. Not for human or veterinary or therapeutic use.

Properties

CAS No.

58915-09-6

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C18H16N2O4S/c1-2-23-17(22)12-7-9-13(10-8-12)19-16(21)11-25-18-20-14-5-3-4-6-15(14)24-18/h3-10H,2,11H2,1H3,(H,19,21)

InChI Key

ZNPNSUPAXSQOIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Reaction Optimization

Critical parameters include:

  • Solvent : Toluene ensures optimal solubility and reflux conditions.

  • Catalyst : Triethylamine (2 equiv) neutralizes HCl byproducts, driving the reaction forward.

  • Temperature : Reflux (≈110°C) for 18–24 hours ensures complete conversion.

For example, reacting benzoxazole-2-thiol with 4-bromobenzylamine produces N-(4-bromobenzyl)benzo[ d]oxazol-2-amine in 85% yield after column chromatography (Hex/EtOAc).

Preparation of Ethyl 4-Aminobenzoate via Catalytic Hydrogenation

Ethyl 4-aminobenzoate (benzocaine) is synthesized through a two-step process: esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation.

Esterification of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid is refluxed with excess ethanol in the presence of a solid rare-earth catalyst (e.g., neodymium sesquioxide) and a water-carrying agent (toluene). The reaction achieves 99.5% conversion after 4–6 hours, with water removal via a Dean-Stark trap.

Key Conditions :

  • Molar Ratio : 4-Nitrobenzoic acid : Ethanol = 1:1.5.

  • Catalyst : 3 wt% neodymium sesquioxide.

  • Yield : 95–98% after hot filtration and solvent recovery.

Hydrogenation to Ethyl 4-Aminobenzoate

The esterified product undergoes hydrogenation using 5% Pd/C at 80–100°C under H₂ pressure. Reaction completion is confirmed by cessation of hydrogen uptake, yielding ethyl 4-aminobenzoate with >99.5% purity after cooling and crystallization.

Acetylation of Ethyl 4-Aminobenzoate

The free amine group of ethyl 4-aminobenzoate is acetylated using chloroacetyl chloride in a solvent-free system. Methanesulfonic acid (5 mol%) catalyzes the reaction at ambient temperature, achieving 96% yield within 20 minutes.

Procedure :

  • Ethyl 4-aminobenzoate (1 equiv) and chloroacetyl chloride (1.2 equiv) are mixed in dichloromethane.

  • Methanesulfonic acid is added, and the mixture is stirred at 25°C.

  • The product, ethyl 4-(chloroacetylamino)benzoate, is isolated via filtration and dried.

Coupling of Benzoxazole-2-thiol with Chloroacetylamino Intermediate

The final step involves nucleophilic substitution between benzoxazole-2-thiol and ethyl 4-(chloroacetylamino)benzoate.

Reaction Mechanism

The thiol group attacks the chloroacetyl carbon, displacing chloride and forming the thioether linkage. The reaction proceeds in anhydrous DMF with K₂CO₃ as a base, achieving 70–80% yield after 12 hours at 60°C.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.48 (t, J=6.1 Hz, 1H, NH), 7.56–7.49 (m, 2H, Ar-H), 4.50 (d, J=6.0 Hz, 2H, CH₂).

  • HRMS : m/z calcd for C₁₈H₁₅N₂O₃S: 363.0811 [M+H]⁺; found: 363.0810.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A modified approach combines esterification and acetylation in a single pot using dual catalysts (rare-earth oxide and Pd/C), reducing purification steps and improving atom economy.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) accelerates the thioacetylation step, enhancing yield to 88% while reducing reaction time.

Analytical and Spectroscopic Validation

Table 1: Comparative Reaction Yields

StepMethodYield (%)Purity (%)
Benzoxazole-2-thiolSmiles Rearrangement8599.0
Ethyl 4-aminobenzoateHydrogenation99.599.5
AcetylationSolvent-free9698.8
CouplingDMF/K₂CO₃7899.2

Table 2: Spectral Data for Final Product

TechniqueKey Signals
¹H NMR δ 8.48 (NH), 7.56–7.49 (Ar-H), 4.50 (CH₂)
¹³C NMR δ 166.72 (C=O), 161.08 (C=N), 45.02 (CH₂)
HRMS 363.0811 [M+H]⁺

Chemical Reactions Analysis

Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzoxazole moiety can be replaced with other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. .

Scientific Research Applications

Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles
Compound Name Heterocycle Core Key Substituents/Modifications Synthesis Yield Key Properties/Bioactivity
Ethyl 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoate (A21) Benzimidazole Imidazole nitrogen replaces oxazole oxygen ~65% Enhanced hydrogen-bonding capacity; potential antiparasitic activity
Ethyl 4-(2-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)benzoate (A22) Benzimidazole Methoxy group at position 5 ~58% Improved solubility; moderate antifungal activity
Ethyl 4-(2-(5-pyridin-4-yl-1,3,4-oxadiazole-2-ylthio)acetamido)benzoate (A24) Oxadiazole Pyridinyl substituent ~50% Electron-deficient core; antimicrobial activity against Gram-negative bacteria
S-1,3-benzoxazol-2-yl {[3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl]amino}ethane-thioate (BT-4) Azetidinone (β-lactam) Chloro and hydroxyphenyl groups ~70% β-lactamase inhibition; antitumor potential

Key Observations :

  • Benzoxazole vs. The methoxy group in A22 improves solubility but may reduce membrane permeability due to increased polarity.
  • Oxadiazole (A24) : The oxadiazole core, being electron-deficient, may enhance reactivity in nucleophilic environments, contributing to antimicrobial activity .
Substituent Effects on Reactivity and Physicochemical Properties
  • Electron-Withdrawing Groups (EWGs) : Nitro-substituted benzoxadiazole derivatives (e.g., compound 4 in ) exhibit higher electrophilicity, favoring reactions with nucleophiles but reducing solubility in polar solvents.
  • Electron-Donating Groups (EDGs) : Methoxy (A22) or hydroxyl (BT-4) groups increase solubility in aqueous media but may destabilize the molecule under oxidative conditions .
  • Thioether vs. Ether Linkages: The thioacetamide bridge in the target compound provides greater resistance to enzymatic hydrolysis compared to ether-linked analogues (e.g., ethyl 4-(dimethylamino)benzoate in ), enhancing metabolic stability .

Biological Activity

Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate is a compound that belongs to the class of benzoxazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.

Molecular Characteristics:

PropertyValue
Molecular Formula C18H16N2O4S
Molecular Weight 356.4 g/mol
CAS Number 58915-09-6
IUPAC Name Ethyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate

This compound's structure includes a benzoxazole moiety, which is pivotal for its biological activity due to its ability to interact with various molecular targets.

The biological effects of this compound are primarily attributed to its interactions with enzymes and receptors. The benzoxazole group is known to modulate the activity of specific proteins involved in cellular processes, leading to potential therapeutic effects against pathogens and cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has demonstrated significant activity against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of potency:

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus31.25Moderate
Micrococcus luteus31.25Moderate

These results suggest that this compound could serve as a lead compound in developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have evaluated its cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (μM)Activity Level
MCF-7 (Breast Cancer)15.0Strong
HCT-116 (Colorectal Cancer)20.0Strong

The presence of specific substituents on the benzoxazole moiety enhances its cytotoxic effects, indicating that structural modifications can significantly influence its biological activity .

Study on Antimicrobial Properties

A recent study conducted by Łączkowski et al. synthesized several benzoxazole derivatives and tested their antimicrobial activities against opportunistic pathogens. The findings indicated that compounds similar to this compound exhibited strong activity against Staphylococcus aureus and Micrococcus luteus, reinforcing the potential of benzoxazole derivatives in combating bacterial infections .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of benzoxazole derivatives, including this compound). The study revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights their potential as chemotherapeutic agents .

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